4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-
Overview
Description
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is an organic compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an amine group and a 4-chlorophenylmethyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: N-oxides of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]-.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic agent.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions lead to various biological effects, including analgesic and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinamine, 4-[(4-fluorophenyl)methyl]-
- 4-Piperidinamine, 4-[(4-bromophenyl)methyl]-
- 4-Piperidinamine, 4-[(4-methylphenyl)methyl]-
Uniqueness
4-Piperidinamine, 4-[(4-chlorophenyl)methyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets and increases its stability under various reaction conditions .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-12(14)5-7-15-8-6-12/h1-4,15H,5-9,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFEADBVBFOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.